molecular formula C13H14BrNO2 B13704602 Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate

Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate

Cat. No.: B13704602
M. Wt: 296.16 g/mol
InChI Key: JJKNFCFRPNCWOJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring, with a propanoate ester group attached to the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the following steps:

    Bromination: The starting material, 6-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Various substituted indole derivatives.

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

    Hydrolysis: 3-(5-Bromo-6-methyl-3-indolyl)propanoic acid.

Scientific Research Applications

Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

    Material Science: Indole derivatives are explored for their potential use in organic electronics and as fluorescent probes.

Mechanism of Action

The mechanism of action of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-Chloro-6-methyl-3-indolyl)propanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(5-Bromo-6-ethyl-3-indolyl)propanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-(5-Bromo-3-indolyl)propanoate: Lacks the methyl group at the 6-position.

Uniqueness

Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is unique due to the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a distinct electronic and steric environment, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

methyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14BrNO2/c1-8-5-12-10(6-11(8)14)9(7-15-12)3-4-13(16)17-2/h5-7,15H,3-4H2,1-2H3

InChI Key

JJKNFCFRPNCWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)CCC(=O)OC

Origin of Product

United States

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